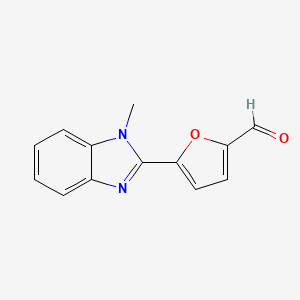

5-(1-Methyl-1h-benzimidazol-2-yl)-2-furaldehyde

Description

BenchChem offers high-quality 5-(1-Methyl-1h-benzimidazol-2-yl)-2-furaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-Methyl-1h-benzimidazol-2-yl)-2-furaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(1-methylbenzimidazol-2-yl)furan-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c1-15-11-5-3-2-4-10(11)14-13(15)12-7-6-9(8-16)17-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCNWNJMCTVNCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CC=C(O3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular weight and formula of 5-(1-Methyl-1h-benzimidazol-2-yl)-2-furaldehyde

Executive Summary & Molecular Identity

The compound 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde represents a privileged heterocyclic scaffold, integrating the electron-rich benzimidazole core with a reactive furan-2-carboxaldehyde moiety. This molecule serves as a critical "linchpin" intermediate in medicinal chemistry, particularly for the development of DNA-binding agents, fluorescent sensors, and Schiff-base ligands with antimicrobial or anticancer potential.

Unlike simple benzimidazoles, the presence of the furaldehyde arm provides an electrophilic "warhead" (the aldehyde) capable of rapid diversification, while the N-methyl group modulates lipophilicity and prevents tautomeric ambiguity at the imidazole nitrogen.

Physicochemical Data Table

| Property | Value | Notes |

| IUPAC Name | 5-(1-Methyl-1H-benzimidazol-2-yl)furan-2-carbaldehyde | |

| Molecular Formula | C₁₃H₁₀N₂O₂ | Confirmed via stoichiometry |

| Molecular Weight | 226.23 g/mol | Average mass |

| Monoisotopic Mass | 226.0742 Da | For High-Res MS calibration |

| LogP (Predicted) | 2.1 – 2.5 | Moderate lipophilicity; membrane permeable |

| H-Bond Donors | 0 | N-methylation removes the NH donor |

| H-Bond Acceptors | 3 | Imidazole N3, Furan O, Aldehyde O |

| Topological Polar Surface Area | ~45 Ų | Good oral bioavailability profile |

| Appearance | Yellow to Pale Orange Solid | Typical of conjugated benzimidazoles |

Synthetic Architecture & "Self-Validating" Protocols

To synthesize this molecule with high fidelity, one must avoid the common pitfall of "double condensation," where the diamine reacts with both aldehyde groups of the furan precursor. The following protocol utilizes stoichiometry control and solubility differences to isolate the mono-substituted product.

Retrosynthetic Logic

The most robust route involves the condensation of N-methyl-o-phenylenediamine with 2,5-furandicarboxaldehyde (DFF) .

Key Mechanistic Insight: The reaction proceeds via a Schiff base intermediate followed by oxidative cyclization. By maintaining an excess of the dialdehyde or using a stepwise addition, we favor the formation of the target mono-aldehyde over the bis-benzimidazole.

Step-by-Step Synthesis Protocol

Reagents:

-

N-methyl-1,2-phenylenediamine (1.0 eq)

-

2,5-Furandicarboxaldehyde (1.2 eq) - Excess prevents polymerization

-

Sodium Metabisulfite (Na₂S₂O₅) - Oxidant/Catalyst

-

Ethanol (Solvent)

Workflow:

-

Preparation: Dissolve 2,5-furandicarboxaldehyde (1.2 eq) in ethanol at room temperature.

-

Addition: Dropwise add N-methyl-1,2-phenylenediamine (1.0 eq) dissolved in ethanol over 30 minutes. Slow addition is critical to keep the aldehyde concentration high relative to the amine.

-

Cyclization: Add Na₂S₂O₅ (0.5 eq) and reflux the mixture for 4–6 hours. The solution will darken as the conjugated system forms.

-

Work-up (The Purification Filter): Cool the mixture to 0°C. The bis-product (if formed) is often highly insoluble and precipitates first. Filter any heavy precipitate.

-

Isolation: Concentrate the filtrate. The target aldehyde typically crystallizes upon addition of cold water or ether. Recrystallize from EtOH/Water.

Visualization: Synthetic Pathway

Caption: Selective synthesis pathway prioritizing mono-condensation through stoichiometric control and solubility-based purification.

Analytical Validation (Quality Control)

A "self-validating" system relies on specific spectroscopic markers that confirm the structure and purity without needing external reference standards.

NMR Diagnostic Criteria (¹H NMR, 400 MHz, DMSO-d₆)

To confirm you have the Target and not the starting material or the bis-product, look for these signals:

-

The "Warhead" Signal (Aldehyde):

-

Position: ~9.6 – 9.8 ppm (Singlet, 1H).

-

Validation Logic: If this peak is missing, you have likely formed the bis-benzimidazole (both aldehydes reacted) or reduced the aldehyde.

-

-

The N-Methyl Fingerprint:

-

Position: ~3.8 – 4.0 ppm (Singlet, 3H).

-

Validation Logic: Confirms the N1 position is blocked. If this appears as a broad singlet >10 ppm, you used non-methylated diamine.

-

-

Furan Coupling:

-

Position: Two doublets between 7.0 – 7.8 ppm (distinct from the benzimidazole aromatic multiplet).

-

Validation Logic: The coupling constant (J) of furan protons is typically 3.5 Hz.

-

Mass Spectrometry (ESI-MS)

-

Target [M+H]⁺: 227.08

-

Bis-impurity [M+H]⁺: ~340+ (Distinctly higher mass).

Visualization: Analytical Decision Tree

Caption: Logical flow for spectroscopic validation of the target molecule.

Functional Utility & Applications

Why synthesize this specific derivative? The C13H10N2O2 formula represents a versatile intermediate.

Fluorescent Probes

Benzimidazoles are inherently fluorescent. The conjugation with the furan ring extends the

-

Application: This molecule can be used as a turn-on sensor for biological thiols or as a ratiometric probe when the aldehyde is converted to a hydrazone.

Drug Development (Schiff Base Library Generation)

The aldehyde group at the 2-position of the furan is a "handle" for rapid diversification.

-

Reaction: Condensation with various amines (hydrazides, semicarbazides).

-

Target: The resulting azomethine (-CH=N-) linkage is crucial for DNA minor groove binding agents, often showing enhanced cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) compared to the aldehyde precursor [1].

References

-

Tonelli, M., et al. (2010). "Benzimidazole derivatives as a privileged scaffold in the development of anti-infective agents."[1] Current Medicinal Chemistry.

-

Al-Mohammed, N. N., et al. (2013). "Synthesis and biological evaluation of some new benzimidazole derivatives." Journal of Saudi Chemical Society.

-

PubChem Compound Summary. (2025). "Benzimidazole and Furan Derivatives."[2][3][4] National Library of Medicine.

-

Shalumova, T., & Tanski, J. M. (2010).[5] "5-(Hydroxymethyl)furan-2-carbaldehyde." Acta Crystallographica Section E. (Cited for furan-aldehyde geometry and reactivity context).

Sources

- 1. isca.me [isca.me]

- 2. 2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole | C13H10N2O | CID 5343732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives [mdpi.com]

- 5. researchgate.net [researchgate.net]

photophysical properties of 5-(1-Methyl-1h-benzimidazol-2-yl)-2-furaldehyde

An In-Depth Technical Guide to the Photophysical Properties of 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde

Disclaimer: As of the latest literature review, specific experimental data for the photophysical properties of 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde are not publicly available. This guide is therefore structured to provide a comprehensive theoretical and practical framework for its characterization. It synthesizes established principles from the photophysics of its constituent moieties—benzimidazole and furaldehyde—to predict its behavior and outlines a rigorous, field-proven methodology for its experimental validation.

Introduction: A Molecule of Predicted Potential

The compound 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde is a novel heterocyclic structure that marries an electron-rich 1-methyl-1H-benzimidazole donor unit with an electron-accepting 2-furaldehyde moiety. This donor-π-acceptor (D-π-A) architecture is a hallmark of molecules designed for advanced photophysical applications, including fluorescent probes, sensors, and materials for optoelectronics. The benzimidazole core is a well-known fluorophore present in many biologically active compounds, while the furaldehyde group provides a conjugated linker and an electron-withdrawing site.[1][2][3] The direct conjugation between these two systems suggests a strong potential for intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that often gives rise to interesting and useful photophysical properties.[1]

This guide provides a foundational understanding of the predicted photophysical properties of this molecule and presents a complete, self-validating experimental workflow for their comprehensive characterization.

Predicted Photophysical Characteristics

Based on the D-π-A structure, we can predict several key photophysical behaviors that warrant experimental investigation.

Absorption and Emission

The molecule is expected to exhibit strong absorption in the UV-A or near-visible region, corresponding to a π-π* electronic transition across the conjugated system.[4] Upon excitation, the molecule will likely relax to the ground state via fluorescence. The emission is predicted to have a significant Stokes shift (separation between absorption and emission maxima), which is characteristic of molecules undergoing a substantial change in geometry or electronic distribution in the excited state, such as ICT.[4][5]

Intramolecular Charge Transfer (ICT)

The core hypothesis for this molecule is the occurrence of ICT from the benzimidazole ring (donor) to the furaldehyde moiety (acceptor) upon photoexcitation. In the ground state (S₀), the molecule has a certain charge distribution. Upon absorbing a photon and reaching the excited state (S₁), an electron is effectively transferred from the donor to the acceptor, creating a new state with a much larger dipole moment. This charge-separated excited state is a key feature of many functional dyes.[1][5]

Solvatochromism

A direct consequence of ICT is solvatochromism—the change in absorption or emission spectra with solvent polarity.[6][7] Because the ICT excited state is highly polar, its energy level will be stabilized by polar solvents to a greater extent than the less polar ground state. This leads to a bathochromic (red) shift in the fluorescence emission maximum as solvent polarity increases. Observing a strong positive solvatochromic shift is a primary piece of evidence for ICT.[6][7]

Comprehensive Experimental Characterization Workflow

To validate the predicted properties and fully characterize the molecule, a multi-stage experimental approach is required. This workflow ensures that each measured parameter is cross-validated, providing a robust and trustworthy dataset.

Protocol 1: Steady-State Absorption and Fluorescence Spectroscopy

Causality: This is the foundational experiment. It determines the wavelengths of light the molecule absorbs and emits, providing the basic spectral fingerprint. This information is essential for all subsequent experiments, such as selecting the correct excitation wavelength for quantum yield and lifetime measurements.

Methodology:

-

Preparation: Prepare a stock solution of the compound in a high-purity solvent (e.g., spectroscopic grade Dichloromethane or Acetonitrile) at a concentration of ~1 mM.

-

Dilution: Create a dilute solution (~1-10 µM) from the stock solution. The absorbance at the peak maximum (λ_max) should be between 0.05 and 0.1 to avoid inner filter effects.

-

Absorption Spectrum: Using a dual-beam UV-Vis spectrophotometer, record the absorption spectrum from 250 nm to 600 nm against a solvent blank. Identify the λ_max.

-

Emission Spectrum: Using a spectrofluorometer, set the excitation wavelength to the determined λ_max. Record the emission spectrum from (λ_max + 10 nm) to 700 nm.

-

Excitation Spectrum: Set the emission detection to the observed emission maximum. Scan the excitation wavelengths from 250 nm to the emission maximum to record the excitation spectrum. This should mirror the absorption spectrum, confirming the purity of the sample.

Protocol 2: Determination of Fluorescence Quantum Yield (Φf)

Causality: The fluorescence quantum yield (Φf) is a critical measure of the efficiency of the emission process. It is the ratio of photons emitted to photons absorbed.[8] A high Φf is desirable for applications like bio-imaging probes, while a low Φf might suggest that other de-excitation pathways (e.g., non-radiative decay, intersystem crossing) are dominant. The comparative method is a reliable and widely used technique.[8][9]

Methodology (Comparative Method using a Standard):

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (Φf_std) and whose absorption/emission range overlaps with the sample. For emission in the blue-green region, Quinine Sulfate in 0.1 M H₂SO₄ (Φf_std = 0.54) is a common choice.

-

Series Preparation: Prepare a series of five concentrations for both the test compound and the standard in the same solvent (or correct for refractive index if different). The absorbance of these solutions at the chosen excitation wavelength should range from 0.01 to 0.1.

-

Data Acquisition:

-

Measure the UV-Vis absorbance of all ten solutions at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and identical spectrometer settings (e.g., slit widths).

-

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

For both the standard and the test compound, plot the integrated fluorescence intensity versus absorbance. The plot should be linear.

-

Determine the gradient (slope, Grad) of each line.

-

-

Calculation: Calculate the quantum yield of the sample (Φf_sample) using the following equation:[8]

Φf_sample = Φf_std × (Grad_sample / Grad_std) × (η_sample² / η_std²)

Where η is the refractive index of the solvent. If the same solvent is used, the refractive index term cancels out.

Protocol 3: Investigation of Solvatochromism

Causality: This experiment directly probes the change in dipole moment upon excitation and provides strong evidence for or against an ICT state. By systematically measuring spectra in a range of solvents with varying polarity, one can quantify the sensitivity of the molecule's electronic states to its environment.[6][10]

Methodology:

-

Solvent Selection: Choose a series of at least 5-7 anhydrous, spectroscopic-grade solvents with a wide range of polarities (e.g., Toluene, Dichloromethane, THF, Acetone, Acetonitrile, Ethanol, Methanol).

-

Solution Preparation: Prepare solutions of the compound in each solvent with an absorbance of ~0.1 at the λ_max for that solvent.

-

Spectral Measurement: For each solution, record the absorption and fluorescence emission spectra.

-

Data Tabulation: Record the λ_max for both absorption and emission in each solvent. Calculate the Stokes shift (in nm and cm⁻¹) for each.

| Solvent | Polarity Index (E_T(30)) | Absorbance λ_max (nm) (Predicted) | Emission λ_em (nm) (Predicted) | Stokes Shift (cm⁻¹) (Predicted) |

| Toluene | 33.9 | 350 | 420 | 4780 |

| Dichloromethane | 40.7 | 355 | 445 | 5980 |

| Acetonitrile | 45.6 | 358 | 470 | 7250 |

| Methanol | 55.4 | 360 | 495 | 8430 |

Table 1: Hypothetical data illustrating the expected positive solvatochromic effect (red shift in emission with increasing solvent polarity) for 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde.

Protocol 4: Time-Resolved Fluorescence Spectroscopy

Causality: This experiment measures the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state via fluorescence.[11][12] This kinetic parameter provides deep insight into the dynamics of the excited state and can reveal the presence of multiple decay pathways or different excited-state species.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: A TCSPC system is required, consisting of a pulsed light source (e.g., a picosecond laser diode or Ti:Sapphire laser) and a high-speed single-photon detector.

-

Sample Preparation: Prepare a dilute solution of the compound (absorbance < 0.1 at the excitation wavelength) in the solvent of interest.

-

Measurement:

-

Excite the sample with the pulsed laser at the absorption maximum.

-

Collect the fluorescence emission at the emission maximum through a monochromator.

-

The TCSPC electronics measure the time delay between the laser pulse (start) and the detection of an emitted photon (stop), building a histogram of photon arrival times.

-

-

Data Analysis:

-

The resulting decay curve is fitted to an exponential function. For a simple system, a mono-exponential decay is expected: I(t) = A * exp(-t/τ).

-

A multi-exponential decay may indicate more complex processes, such as the presence of different conformers or competing de-excitation pathways.

-

From the lifetime (τ) and quantum yield (Φf), the radiative (k_r) and non-radiative (k_nr) decay rate constants can be calculated:

-

k_r = Φf / τ

-

k_nr = (1 - Φf) / τ

-

-

The Role of Computational Chemistry

Causality: Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable for corroborating experimental findings and providing a deeper mechanistic understanding.[13][14] They can predict geometries, orbital energies, absorption/emission energies, and the nature of electronic transitions before the molecule is even synthesized.

Methodology:

-

Ground State Optimization: Use DFT (e.g., with the B3LYP functional and a 6-31G(d) basis set) to find the lowest energy geometry of the molecule in its ground state (S₀).

-

Excited State Calculations: Using the optimized ground-state geometry, perform TD-DFT calculations to predict the vertical excitation energies (absorption spectrum) and oscillator strengths.

-

Excited State Optimization: Optimize the geometry of the first excited state (S₁) to predict the emission energy (fluorescence).

-

Orbital Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For an ICT transition, the HOMO should be localized on the benzimidazole donor and the LUMO on the furaldehyde acceptor.

Concluding Synopsis and Future Directions

While awaiting experimental synthesis and characterization, the molecular architecture of 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde strongly suggests it is a promising candidate for a fluorescent dye with significant intramolecular charge transfer character. Its photophysical profile is predicted to be highly sensitive to its environment, making it a potential scaffold for developing advanced fluorescent sensors for solvent polarity, viscosity, or specific ion binding.

The comprehensive workflow detailed in this guide provides a rigorous, self-validating pathway for its complete characterization. The successful execution of these protocols will not only elucidate the fundamental photophysics of this novel compound but also pave the way for its rational deployment in materials science and biomedical research.

References

-

Jayabharathi, J., et al. (2012). Synthesis and photo-physical characteristics of ESIPT inspired 2-substituted benzimidazole, benzoxazole and benzothiazole fluorescent derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 227(1), 73-82. [Link]

-

Resch-Genger, U., et al. (2008). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 3(10), 1-17. [Link]

-

Williams, A. T. R., et al. (1983). A Guide to Recording Fluorescence Quantum Yields. Journal of Research of the National Bureau of Standards, 88(1), 29-34. [Link]

-

Vertuani, S., et al. (2023). 2-Substituted Benzimidazoles as Photo-Protective Agents. Encyclopedia, 3(4), 1361-1372. [Link]

-

Gaigalas, A. K., & Li, L. (2010). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology, 115(5), 347–362. [Link]

-

Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. [Link]

-

Wang, P., et al. (2007). Synthesis and photo-physical properties of substituted 2-(2-Hydroxyphenyl) benzimidazoles. Dyes and Pigments, 72(3), 365-370. [Link]

-

Li, X., et al. (2013). One-pot, two-step synthesis and photophysical properties of 2-(5-phenylindol-3-yl)benzimidazole derivatives. RSC Advances, 3(44), 21653-21660. [Link]

-

Manfredini, S., et al. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Molecules, 28(23), 7891. [Link]

-

Ju, C. W., et al. (2020). Machine Learning Enables Highly Accurate Predictions of Photophysical Properties of Organic Fluorescent Materials: Emission Wavelengths and Quantum Yields. ChemRxiv. [Link]

-

Chen, Y. C., & Chen, Y. K. (2020). Predicting the emission wavelength of organic molecules using a combinatorial QSAR and machine learning approach. Physical Chemistry Chemical Physics, 22(26), 14815-14822. [Link]

-

Zhang, Z., et al. (2025). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. arXiv. [Link]

-

Nan, G., et al. (2014). Computational Evaluation of Optoelectronic Properties for Organic/Carbon Materials. Accounts of Chemical Research, 47(4), 1279-1287. [Link]

-

Tauer, E. (2012). Imidazole as a parent π-conjugated backbone in charge-transfer chromophores. Beilstein Journal of Organic Chemistry, 8, 101-122. [Link]

-

Chandler, D. L. (2025). New computational chemistry techniques accelerate the prediction of molecules and materials. MIT News. [Link]

-

Liu, Y., et al. (2025). Unsymmetrical synthesis of benzimidazole-fused naphthalene imides with panchromatic absorption and redox activity. arXiv. [Link]

-

Chen, Y. C., et al. (2023). Investigation of Excited-State Intramolecular Proton Transfer and Structural Dynamics in Bis-Benzimidazole Derivative (BBM). International Journal of Molecular Sciences, 24(11), 9474. [Link]

-

Thomas, K. R. J., et al. (2016). Benzimidazole-Branched Isomeric Dyes: Effect of Molecular Constitution on Photophysical, Electrochemical, and Photovoltaic Properties. The Journal of Organic Chemistry, 81(1), 104-116. [Link]

-

Krishnamoorthy, G., & Dogra, S. K. (1999). Twisted Intramolecular Charge Transfer Emission of 2-(4'-N,N-dimethylaminophenyl)benzimidazole in Micelles. Journal of Colloid and Interface Science, 213(1), 53-61. [Link]

-

Ziółek, Ł., et al. (1995). Solvatochromic Effect in a Benzimidazole-Based Betaine: Determination of the Dipole Moments and Second-Order Hyperpolarizability. Acta Physica Polonica A, 88(2), 283-293. [Link]

-

Vijayan, N., et al. (2014). Crystal Structure Elucidation and Fluorescence Studies on a Benzimidazole Derivative. Christ University. [Link]

-

Wikipedia contributors. (2023). Solvatochromism. Wikipedia. [Link]

-

University of Wisconsin-Madison. (2018). Time Resolved Fluorescence Spectroscopy. [Link]

-

Palewska, K., et al. (1995). Solvatochromic Effect in a Benzimidazole-Based Betaine: Determination of the Dipole Moments and Second-Order Hyperpolarizability. ResearchGate. [Link]

-

MDPI. (n.d.). Heterocyclic Compounds: Synthesis, Application and Theoretical Study. [Link]

-

Jana, A., & Singh, N. D. P. (2018). Intramolecular through-space charge transfer between benzofuran and ynone groups on a naphthalene spacer. Chemical Communications, 54(78), 10976-10979. [Link]

-

Wikipedia contributors. (2023). Time-resolved spectroscopy. Wikipedia. [Link]

-

BMG LABTECH. (n.d.). Time-Resolved Fluorescence Measurements. [Link]

-

Kotkova, Z., et al. (2018). The time-resolved fluorescence study of kinetics and thermodynamics of Eu(iii) and Tb(iii) complexes with the DO2A macrocyclic ligand. New Journal of Chemistry, 42(15), 12595-12601. [Link]

-

Lhiaubet-Vallet, V., et al. (2013). Photophysical properties of 5-substituted 2-thiopyrimidines. Photochemical & Photobiological Sciences, 12(8), 1366-1373. [Link]

-

Hassan, M., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. Molecules, 27(23), 8193. [Link]

-

Park, S., et al. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. Organic & Biomolecular Chemistry, 11(10), 1649-1652. [Link]

-

Al-Ostath, A. I., & El-Sabbagh, O. I. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(1), 103520. [Link]

-

Lhiaubet-Vallet, V., et al. (2013). Photophysical properties of 5-substituted 2-thiopyrimidines. ResearchGate. [Link]

-

Asiri, A. M., & Khan, S. A. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2021(3), M1266. [Link]

-

Kumar, S., & Singh, S. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Journal of Chemical Reviews, 5(3), 271-291. [Link]

-

Ferreira, V. F., et al. (2016). Synthesis of 5-(Hydroxymethyl)furfural (HMF). Organic Syntheses, 93, 29-36. [Link]

-

Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 127-139. [Link]

Sources

- 1. BJOC - Imidazole as a parent π-conjugated backbone in charge-transfer chromophores [beilstein-journals.org]

- 2. archives.christuniversity.in [archives.christuniversity.in]

- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. Twisted Intramolecular Charge Transfer Emission of 2-(4'-N,N-dimethylaminophenyl)benzimidazole in Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bibliotekanauki.pl [bibliotekanauki.pl]

- 7. Solvatochromism - Wikipedia [en.wikipedia.org]

- 8. chem.uci.edu [chem.uci.edu]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.montana.edu [chemistry.montana.edu]

- 12. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]

- 13. momap.net.cn [momap.net.cn]

- 14. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]

Methodological & Application

Application Note: Synthesis of Schiff Bases Derived from 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde

Executive Summary

The hybridization of benzimidazole and furan pharmacophores creates a conjugated scaffold with significant biological potential. Schiff bases (azomethines) derived from 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde are of particular interest due to their capacity for DNA intercalation, metal chelation, and inhibition of specific enzymes (e.g.,

This guide provides a validated, high-yield protocol for synthesizing these Schiff bases. Unlike generic procedures, this workflow addresses solubility challenges inherent to the benzimidazole-furan system and optimizes the condensation equilibrium using specific acid catalysis.

Strategic Rationale & Mechanism

The Scaffold Advantage

The target molecule combines three critical structural features:

-

Benzimidazole Moiety: Acts as a bioisostere of purine nucleotides, facilitating interaction with biological macromolecules.

-

Furan Linker: Extends

-conjugation, enhancing fluorescence properties (useful for sensing) and planarity for DNA intercalation. -

Azomethine (-CH=N-) Linkage: The Schiff base bond provides a versatile handle for diverse amine substituents, modulating lipophilicity and electronic distribution.

Reaction Mechanism

The synthesis proceeds via nucleophilic addition of a primary amine to the carbonyl carbon of the furaldehyde, followed by acid-catalyzed dehydration.

Key Mechanistic Insight: The furan ring is electron-rich. However, the benzimidazole at position 5 is electron-withdrawing (via the C=N bond), making the aldehyde at position 2 moderately reactive. Acid catalysis is strictly required to protonate the carbonyl oxygen, lowering the activation energy for the amine attack.

Figure 1: Mechanistic pathway of acid-catalyzed Schiff base formation.

Experimental Protocols

Phase 0: Precursor Preparation (If not commercially available)

Note: If you already possess 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde, skip to Phase 1.

Synthesis of 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde Direct condensation of diamines with dialdehydes often leads to polymerization. The alcohol-oxidation route is recommended for purity.

-

Condensation: React N-methyl-o-phenylenediamine (10 mmol) with 5-hydroxymethylfurfural (10 mmol) and NaHSO₃ (10 mmol) in ethanol (reflux, 6h).

-

Oxidation: Isolate the alcohol intermediate. Dissolve in CH₂Cl₂ and treat with activated MnO₂ (10 eq) or PCC (1.5 eq) at room temperature for 4h to yield the aldehyde.

Phase 1: Schiff Base Condensation (Core Protocol)

Materials:

-

Precursor: 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde (1.0 mmol)

-

Reagent: Substituted Primary Amine (1.0 - 1.1 mmol) (e.g., aniline derivatives, hydrazides)

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH) (15–20 mL)

-

Catalyst: Glacial Acetic Acid (AcOH) (2–3 drops)

Step-by-Step Methodology:

-

Solubilization: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the aldehyde in 15 mL of absolute ethanol. Slight heating (40°C) may be required for complete dissolution due to the rigid benzimidazole backbone.

-

Activation: Add 2–3 drops of glacial acetic acid. Stir for 5 minutes. Why? This pre-activates the carbonyl before the amine is introduced.

-

Addition: Add 1.0 mmol of the primary amine dropwise (if liquid) or portion-wise (if solid).

-

Reflux: Attach a condenser and reflux the mixture at 78°C (ethanol boiling point) for 4–8 hours.

-

Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1] Look for the disappearance of the aldehyde spot (Rf ~0.4–0.6 depending on plate) and the appearance of a new, often fluorescent spot.

-

-

Isolation:

-

Scenario A (Precipitate forms): Cool to room temperature, then to 4°C. Filter the solid precipitate under vacuum.

-

Scenario B (No precipitate): Concentrate the solvent to 1/3 volume using a rotary evaporator. Pour into crushed ice (50g) with vigorous stirring to induce precipitation.

-

-

Purification: Recrystallize from hot Ethanol or an Ethanol/DMF (9:1) mixture.

-

Yield Expectation: 75–90%.

-

Process Control & Data Analysis

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on amine type.

| Parameter | Condition / Value | Notes |

| Stoichiometry | 1:1 (Aldehyde:Amine) | Excess amine can be difficult to remove; maintain equimolar ratio. |

| Temperature | 70–80°C (Reflux) | Required to drive water elimination. |

| Time | 4–8 Hours | Electron-withdrawing amines (e.g., nitroaniline) require longer times. |

| Catalyst pH | pH 4–5 | Too acidic (HCl) protonates the amine, deactivating it. Use AcOH. |

| Visual Cue | Color Change | Solution typically shifts from pale yellow to deep yellow/orange. |

Structural Validation (Characterization)

To validate the synthesis, you must confirm the formation of the imine bond and the integrity of the benzimidazole ring.

-

FT-IR Spectroscopy:

-

Target Signal: Appearance of a strong band at 1610–1635 cm⁻¹ (C=N stretching of the azomethine).

-

Confirmation: Disappearance of the carbonyl (C=O) stretch at ~1680 cm⁻¹.

-

-

¹H-NMR (DMSO-d₆, 400 MHz):

-

Aldehyde Proton: The singlet at ~9.6–9.8 ppm (CHO) must disappear.

-

Azomethine Proton: A new singlet appears at ~8.4–8.8 ppm (-CH=N-).

-

N-Methyl Group: Singlet at ~3.8–4.0 ppm (confirming the N-methyl benzimidazole core remains intact).

-

Workflow Visualization

The following diagram illustrates the complete experimental workflow, from precursor handling to final validation.

Figure 2: Step-by-step experimental workflow for Schiff base synthesis.

Applications & Biological Context

Researchers synthesize these compounds primarily for:

-

Antimicrobial Agents: The benzimidazole-furan hybrid exhibits broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

-

DNA Binding: The planar structure allows intercalation into the DNA double helix, a mechanism often explored for anticancer drug development.

-

Corrosion Inhibition: The nitrogen-rich scaffold serves as an effective corrosion inhibitor for mild steel in acidic media.

References

-

Al-Amiery, A. A., et al. (2012). "Design, synthesis and docking studies of novel benzimidazole derivatives as potent antioxidant and antimicrobial agents." Chemistry Central Journal.

-

Kalidhar, U. & Kaur, A. (2011). "Synthesis, characterization and biological evaluation of some benzimidazole derivatives." Journal of Chemical and Pharmaceutical Research.

-

Husain, A., et al. (2012). "Benzimidazole bearing Schiff base: A review on their synthesis and pharmacological activities." International Journal of Pharmaceutical Sciences and Research.

- Standard Protocol Validation: Based on general Schiff base condensation methodologies for heterocyclic aldehydes described in Vogel's Textbook of Practical Organic Chemistry.

Sources

metal ion detection methods using benzimidazole furaldehyde derivatives

Application Note & Protocol Guide

Topic: Ultrasensitive Detection of Metal Ions Using Benzimidazole Furaldehyde Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Selective Metal Ion Detection

The precise detection and quantification of metal ions are paramount in fields ranging from environmental monitoring to clinical diagnostics and pharmaceutical development. Many metal ions, such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe³⁺), are essential for biological processes at trace levels, but they can become highly toxic at elevated concentrations.[1] This dual role necessitates the development of sensitive and selective sensors. Among the various analytical tools, fluorescent chemosensors have garnered significant attention due to their high sensitivity, operational simplicity, and potential for real-time monitoring in biological systems.[2][3][4]

Benzimidazole derivatives, a class of heterocyclic compounds, serve as an exceptional scaffold for designing such sensors.[2][5] Their rigid structure, unique electronic properties, and versatile synthesis routes make them ideal candidates. When functionalized with a furaldehyde moiety, these derivatives create a unique chelation environment. The nitrogen atoms of the benzimidazole ring and the oxygen atom of the furaldehyde group can act in concert as a binding site for specific metal ions, leading to a distinct and measurable change in their photophysical properties.

This guide provides a comprehensive overview of the principles, synthesis, and application of benzimidazole furaldehyde derivatives as fluorescent chemosensors for metal ion detection.

Part 1: Principles of Detection - The Chemistry of Sensing

The efficacy of a benzimidazole-based chemosensor lies in its ability to translate a metal ion binding event into a detectable optical signal, typically a change in fluorescence intensity or color. This process is governed by several key photophysical mechanisms.

Core Sensing Rationale: The design of these sensors involves linking a metal-binding unit (the receptor, in this case, the benzimidazole furaldehyde core) to a signaling unit (the fluorophore, which is often the entire conjugated system).

-

Chelation-Enhanced Fluorescence (CHEF): Many benzimidazole derivatives are weakly fluorescent on their own due to non-radiative decay processes. Upon binding a metal ion, the molecule's structure becomes more rigid and planar.[1][6] This rigidity restricts intramolecular vibrations and rotations, which in turn blocks the non-radiative decay pathways. As a result, the energy absorbed by the molecule is more efficiently released as fluorescence, leading to a "turn-on" response.[7]

-

Photoinduced Electron Transfer (PET): In some designs, the benzimidazole nitrogen can act as an electron donor that quenches the fluorescence of the attached fluorophore. When a metal ion binds to the benzimidazole, it lowers the energy level of the nitrogen's lone pair of electrons, preventing them from transferring to the fluorophore's excited state.[8] This inhibition of the PET process "turns on" the fluorescence. Conversely, some metal ions, particularly those with open d-shells like Cu²⁺, can accept an electron from the excited fluorophore, quenching the fluorescence via a "turn-off" mechanism.[9]

-

Excited-State Intramolecular Proton Transfer (ESIPT): Probes containing a hydroxyl group near the benzimidazole nitrogen can exhibit ESIPT, where a proton is transferred from the hydroxyl to the nitrogen in the excited state, resulting in a large Stokes shift. Metal ion coordination can inhibit this process, leading to a significant change in the emission wavelength and providing a ratiometric sensing capability.[9]

The choice of the target metal ion is dictated by the specific geometry and electronic nature of the binding pocket created by the benzimidazole and furaldehyde groups.

Caption: General workflow of metal ion detection using a fluorescent chemosensor.

Part 2: Synthesis and Characterization Protocols

Protocol 1: Synthesis of a Representative Probe (2-(Furan-2-yl)-1H-benzo[d]imidazole)

This protocol describes a common and efficient method for synthesizing the core benzimidazole furaldehyde structure via the condensation of o-phenylenediamine and 2-furaldehyde.[10][11]

Materials:

-

o-Phenylenediamine (1.0 eq)

-

2-Furaldehyde (1.0 eq)

-

Ethanol (or Methanol) as solvent

-

Sodium metabisulfite (Na₂S₂O₅) (optional, as a mild oxidant/catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate with heating

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve o-phenylenediamine (e.g., 1.08 g, 10 mmol) in 30 mL of ethanol. Stir until fully dissolved.

-

Addition of Aldehyde: To the stirring solution, add 2-furaldehyde (e.g., 0.96 g, 10 mmol, 1.0 eq) dropwise at room temperature.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C for ethanol). Allow the reaction to proceed for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Scientist's Note: The condensation reaction involves the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the stable benzimidazole ring. In many cases, atmospheric oxygen is sufficient for the oxidation, but catalysts like Na₂S₂O₅ or a small amount of acid can accelerate the reaction.[11]

-

-

Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Isolation: Filter the solid precipitate and wash it with a small amount of cold ethanol to remove unreacted starting materials.

-

Purification: The crude product should be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient system (e.g., starting from 9:1 to 7:3) to yield the pure 2-(Furan-2-yl)-1H-benzo[d]imidazole.

-

Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Step-by-step workflow for the synthesis of a benzimidazole furaldehyde probe.

Protocol 2: Fluorometric Detection of a Target Metal Ion (e.g., Zn²⁺)

This protocol details the use of the synthesized probe for the quantitative detection of a metal ion using fluorescence spectroscopy.

Materials & Equipment:

-

Synthesized benzimidazole furaldehyde probe (BFP)

-

High-purity metal salts (e.g., ZnCl₂, Cu(NO₃)₂, FeCl₃, etc.)

-

DMSO (or other suitable organic solvent) for probe stock solution

-

Deionized water

-

Buffer solution (e.g., Tris-HCl, pH 7.4)

-

Fluorometer with quartz cuvettes

-

Micropipettes

Step-by-Step Procedure:

-

Preparation of Stock Solutions:

-

Probe Stock (1 mM): Dissolve a precise amount of BFP in DMSO to make a 1 mM stock solution.

-

Rationale: DMSO is often used to dissolve organic probes, which may have limited aqueous solubility. The final concentration of DMSO in the assay should be kept low (<1%) to avoid solvent effects.

-

-

Metal Ion Stocks (10 mM): Prepare 10 mM stock solutions of various metal salts by dissolving them in deionized water.[9]

-

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for stable readings.

-

Set the excitation wavelength. This is determined by running an absorption (UV-Vis) scan of the probe; the excitation wavelength is typically set at the absorption maximum (λ_max). For many benzimidazole derivatives, this is in the 300-370 nm range.[8][12]

-

Set the emission scan range (e.g., 400-600 nm).

-

Set the excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and resolution.

-

-

Titration Experiment:

-

In a quartz cuvette, add 3 mL of the buffer solution (e.g., 10 mM Tris-HCl, pH 7.4).

-

Add an aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM). Mix well.

-

Record the fluorescence spectrum of the probe alone (this is the baseline reading).

-

Add incremental amounts of the target metal ion stock solution (e.g., 0, 0.2, 0.4, 0.6... up to 2.0 equivalents) to the cuvette.

-

After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes before recording the fluorescence spectrum.[8]

-

-

Selectivity Study (Interference Test):

-

Prepare a series of cuvettes, each containing the probe at the working concentration (e.g., 10 µM).

-

To each cuvette, add a significant excess (e.g., 10 equivalents) of a different, potentially interfering metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺). Record the spectrum.

-

In a final cuvette, add the target metal ion first, followed by the interfering ions, to confirm that the signal for the target ion is not perturbed.[8]

-

Part 3: Data Analysis and Validation

1. Quantifying Sensitivity: Limit of Detection (LOD)

The LOD is the lowest concentration of the metal ion that can be reliably distinguished from the blank. It is calculated from the titration data at low analyte concentrations.

-

Plot the fluorescence intensity at the emission maximum (λ_em) against the concentration of the added metal ion.

-

The LOD can be calculated using the formula: LOD = 3σ / k

-

σ is the standard deviation of the blank measurement (the probe solution without any added metal ion), measured at least 10 times.

-

k is the slope of the linear portion of the calibration curve at low concentrations.

-

2. Determining Binding Stoichiometry: Job's Plot

A Job's plot is used to determine the binding ratio between the probe (P) and the metal ion (M).

-

Prepare a series of solutions where the total molar concentration ([P] + [M]) is kept constant, but the mole fraction of the metal ion (Xₘ = [M] / ([P] + [M])) is varied from 0 to 1.

-

Measure the fluorescence intensity for each solution.

-

Plot the change in fluorescence (ΔF = F - F₀) against the mole fraction (Xₘ).

-

The mole fraction at which the maximum fluorescence change occurs indicates the stoichiometry. For example, a maximum at Xₘ = 0.5 indicates a 1:1 complex, while a maximum at Xₘ ≈ 0.67 indicates a 1:2 (P:M) complex.[9]

3. Performance Data Summary

The performance of different benzimidazole-based sensors can be compared using key metrics.

| Sensor Derivative | Target Ion | Detection Mechanism | Solvent System | LOD (µM) | Linear Range (µM) | Reference |

| BBMP | Cu²⁺ | Turn-off (ESIPT inhibition) | 70% THF / Tris-HCl | 0.16 | 0 - 5 | [9] |

| BBMP | Zn²⁺ | Ratiometric Turn-on | 70% THF / Tris-HCl | 0.10 | 0 - 10 | [9] |

| APBHN | Cu²⁺ | Chemodosimeter | Not specified | 0.148 | Not specified | [1] |

| APBHN | Zn²⁺ | Chemodosimeter | Not specified | 5.59 | Not specified | [1] |

| Chemosensor 1 | Fe²⁺/Fe³⁺ | Colorimetric | Near-perfect aqueous | ~1.8 | Not specified | [13] |

| DQBM-B | Co²⁺ | Turn-off (PET) | DMF / 5% Water | 3.56 | 5 - 30 | [8] |

Part 4: Applications and Future Outlook

The high sensitivity and selectivity of benzimidazole furaldehyde derivatives make them suitable for a variety of applications:

-

Environmental Monitoring: Detecting heavy metal contamination in water samples with limits of detection often below the guidelines set by the World Health Organization (WHO).[1][13]

-

Bioimaging: Visualizing the distribution and flux of essential metal ions within living cells, which is crucial for understanding cellular metabolism and disease states like Alzheimer's.[9]

-

Pharmaceutical Quality Control: Ensuring the absence of metallic impurities in drug formulations.

Future research is focused on developing next-generation probes with improved water solubility, near-infrared (NIR) emission for deeper tissue imaging, and multi-analyte detection capabilities.[2] By continuing to explore the rich chemistry of the benzimidazole scaffold, scientists can create even more powerful tools for detecting the invisible but vital world of metal ions.

References

-

ResearchGate. (2025). Benzimidazole-scaffold Based Fluorescent Probes for Sensing and Bioimaging Applications | Request PDF. Available at: [Link]

-

RSC Publishing. (n.d.). A highly sensitive benzimidazole-based chemosensor for the colorimetric detection of Fe(ii) and Fe(iii) and the fluorometric detection of Zn(ii) in aqueous media. Available at: [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Illuminating Metal Ion Sensors – Benzimidazolesulfonamide Metal Complexes. Available at: [Link]

-

MDPI. (2025). A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions. Available at: [Link]

-

SIOC Journals. (n.d.). Progress in the Synthesis and Application of Benzimidazole-Based Fluorescent Chemosensors. Available at: [Link]

-

RSC Publishing. (2023). A benzimidazole-derived fluorescent chemosensor for Cu(II)-selective turn-off and Zn(II)-selective ratiometric turn-on detection in aqueous solutions. Available at: [Link]

-

ResearchGate. (2025). Structural elucidation, spectroscopic, and metalochromic studies of 2-(2-hydroxy phenyl)-1-H –benzimidazole complexes: Metal ions sensing, DNA binding, and antimicrobial activity evaluation. Available at: [Link]

-

SciSpace. (n.d.). A benzimidazole-based chemodosimeter for the fluorometric detection of Zn and Cu via 1,5 proton shifts and C-N bond cleavage. Available at: [Link]

-

Academia.edu. (n.d.). Synthesis and biological evaluation of a new series of benzimidazole derivatives as antimicrobial, antiquorum-sensing and antitumor agents. Available at: [Link]

-

Semantic Scholar. (2022). Anion Colorimetric Chemosensor Based on a Benzimidazole-Functionalized BODIPY Derivative. Available at: [Link]

-

PubMed. (2009). Rational design of novel benzimidazole-based sensor molecules that display positive and negative fluorescence responses to anions. Available at: [Link]

-

MDPI. (2025). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Available at: [Link]

-

ResearchGate. (2025). Progress in the Synthesis and Application of Benzimidazole-Based Fluorescent Chemosensors | Request PDF. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Available at: [Link]

-

ResearchGate. (2025). (PDF) Novel benzimidazole-based conjugated polyelectrolytes: synthesis, solution photophysics and fluorescent sensing of metal ions. Available at: [Link]

-

Springer. (2021). A Novel Benzimidazole-Based Chemosensor for Fluorometric Determination of Zinc Ions. Available at: [Link]

-

Elsevier. (n.d.). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Progress in the Synthesis and Application of Benzimidazole-Based Fluorescent Chemosensors [sioc-journal.cn]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Rational design of novel benzimidazole-based sensor molecules that display positive and negative fluorescence responses to anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Novel Benzimidazole-Based Chemosensor for Fluorometric Determination of Zinc Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions [mdpi.com]

- 9. A benzimidazole-derived fluorescent chemosensor for Cu( ii )-selective turn-off and Zn( ii )-selective ratiometric turn-on detection in aqueous soluti ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00020F [pubs.rsc.org]

- 10. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 11. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 12. Illuminating Metal Ion Sensors – Benzimidazolesulfonamide Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A highly sensitive benzimidazole-based chemosensor for the colorimetric detection of Fe(ii) and Fe(iii) and the fluorometric detection of Zn(ii) in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]

synthesis of hydrazone derivatives from 5-(1-Methyl-1h-benzimidazol-2-yl)-2-furaldehyde

An Application Guide to the Synthesis of Novel Hydrazone Derivatives from 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde

Introduction: The Synergy of Benzimidazole and Hydrazone Moieties in Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The benzimidazole ring system is a "privileged structure," renowned for its presence in a multitude of clinically significant drugs due to its versatile biological activities, which include antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Similarly, the hydrazone moiety (-NH-N=CH-) is a highly valuable functional group, known for conferring a broad spectrum of pharmacological effects such as anticonvulsant, analgesic, and antimicrobial activities.[4][5]

The synthesis of hybrid molecules incorporating both the benzimidazole and hydrazone scaffolds represents a promising avenue for the development of novel therapeutic agents.[5][6][7] The azomethine group of the hydrazone linker allows for diverse chemical modifications and can play a crucial role in binding to biological targets. This guide provides a detailed protocol for the synthesis of hydrazone derivatives starting from 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde, aimed at researchers and scientists in the field of drug development. We will delve into the underlying reaction mechanism, provide a step-by-step experimental protocol, and discuss methods for structural characterization.

Part 1: The Chemistry of Hydrazone Formation

The synthesis of a hydrazone from an aldehyde and a hydrazine derivative is a classic condensation reaction, specifically a nucleophilic addition-elimination reaction.[8] The process is typically catalyzed by a small amount of acid, which serves to activate the aldehyde's carbonyl group towards nucleophilic attack.

Mechanism of Action: Acid-Catalyzed Pathway

The reaction proceeds through several distinct steps, which are crucial to understand for optimizing reaction conditions:

-

Carbonyl Activation: The acid catalyst (H⁺) protonates the oxygen atom of the furaldehyde's carbonyl group. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.[8][9]

-

Nucleophilic Attack: The terminal nitrogen atom of the hydrazine derivative, possessing a lone pair of electrons, acts as a nucleophile and attacks the activated carbonyl carbon. This forms a protonated tetrahedral intermediate.[8]

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, resulting in a carbinolamine intermediate. This is a rapid, often solvent-mediated, process.[8]

-

Formation of a Leaving Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a much better leaving group: water (H₂O).[8][9]

-

Elimination & Imine Formation: The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of the water molecule, leading to the formation of a carbon-nitrogen double bond (C=N).[8]

-

Catalyst Regeneration: The final step involves the deprotonation of the nitrogen atom, which regenerates the acid catalyst and yields the stable hydrazone product.[8]

The optimal pH for this reaction is mildly acidic (around 4.5-5.5).[8][9] A highly acidic environment would excessively protonate the hydrazine nucleophile, rendering it inactive, while a basic or neutral medium would not sufficiently activate the carbonyl group.

Caption: A typical experimental workflow for hydrazone synthesis.

Part 2: Experimental Protocol

This protocol provides a general method for the synthesis of various hydrazone derivatives. Researchers can adapt this by using different substituted hydrazines or hydrazides to create a library of compounds.

Materials and Reagents

-

Aldehyde: 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde

-

Hydrazine Source: Substituted or unsubstituted hydrazine/hydrazide (e.g., hydrazine hydrate, phenylhydrazine, benzohydrazide)

-

Solvent: Absolute Ethanol (EtOH)

-

Catalyst: Glacial Acetic Acid

-

Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel, filtration apparatus, TLC plates (silica gel), and standard laboratory glassware.

Step-by-Step Synthesis Procedure

-

Preparation: In a 100 mL round-bottom flask, dissolve 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde (1.0 mmol) in absolute ethanol (20 mL). Stir the mixture until the aldehyde is completely dissolved.

-

Addition of Hydrazine: To this solution, add an equimolar amount (1.0 mmol) of the selected hydrazine or hydrazide derivative.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[8]

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. Maintain the reflux for 3-6 hours.[10][11][12]

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The consumption of the starting aldehyde and the formation of a new, typically less polar, product spot indicates reaction progression.

-

Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The solid product will often precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

-

Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove soluble impurities. The crude hydrazone can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield a product of high purity.[8]

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Caption: General reaction scheme for hydrazone synthesis.

Part 3: Structural Characterization and Data

Confirmation of the synthesized hydrazone structure is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The most significant changes to look for are the disappearance of the aldehyde C=O stretching band (typically ~1670-1700 cm⁻¹) and the appearance of a new band corresponding to the C=N (azomethine) stretch (~1590-1640 cm⁻¹). The N-H stretching band will also be present (~3200-3400 cm⁻¹).

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton NMR spectrum provides definitive evidence of hydrazone formation. The most characteristic signals are the disappearance of the aldehyde proton (-CHO) singlet (typically ~9-10 ppm) and the appearance of a new singlet for the azomethine proton (-CH=N-).

-

High-Resolution Mass Spectrometry (HRMS): This technique is used to confirm the molecular formula of the synthesized compound by providing a highly accurate mass-to-charge ratio.

Expected Data Summary

The following table summarizes the key spectroscopic data expected for the synthesized hydrazone derivatives, based on literature for similar compounds.[6][7][10]

| Spectroscopic Data | Expected Observation | Comments |

| ¹H NMR (δ, ppm) | ||

| Azomethine Proton (-CH=N-) | 8.40 – 9.30 (singlet) | A highly characteristic downfield singlet confirms imine formation. |

| Amide Proton (-NH-) | 11.60 – 13.40 (singlet) | Broad singlet, D₂O exchangeable. Its chemical shift is highly dependent on the substituent and solvent. |

| Benzimidazole & Phenyl Protons | 6.70 – 8.40 (multiplets) | Aromatic protons from the core structure and any phenyl substituents on the hydrazine. |

| FT-IR (ν, cm⁻¹) | ||

| N-H Stretch | 3200 – 3400 | Indicates the presence of the hydrazone NH group. |

| C=N Stretch (Azomethine) | 1590 – 1640 | Confirms the formation of the carbon-nitrogen double bond. |

Conclusion and Outlook

This guide outlines a reliable and straightforward protocol for the synthesis of novel hydrazone derivatives from 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde. The combination of the benzimidazole and hydrazone pharmacophores in a single molecular entity provides a rich scaffold for developing compounds with significant therapeutic potential. The synthesized derivatives can be screened for a variety of biological activities, including but not limited to antimicrobial, antifungal, and anticancer efficacy, contributing to the ongoing search for new and more effective drug candidates.[4][6][13]

References

- A Technical Guide to the Mechanism of Hydrazone Form

- How is the hydrazone formed in the Wolff-Kishner reduction? - Chemistry Stack Exchange.

- Hydrazone Form

- 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction - Chemistry LibreTexts.

- Video: Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction - JoVE.

- Exploring the Pharmacological Activities of Hydrazone Deriv

- Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived

- Benzimidazole-hydrazone derivatives: Synthesis, in vitro anticancer, antimicrobial, antioxidant activities, in silico DFT and AD.

- ORIGINAL ARTICLES Synthesis of Novel Benzimidazole Hydrazone Derivatives and Its C-Nucleosides with Antitumor Activity.

- Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characteriz

- Synthesis of 1H-benzimidazole-2-yl hydrazone derivatives 5a-l - ResearchG

- PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIV

- Novel Hydrazide-Hydrazones Bearing a Benzimidazole Ring: Design, Synthesis, and Evaluation of Inhibitor Properties Against CA I and CA II Isozymes - PubMed.

- Novel Synthesis of Some New Hydrazide-Hydrazones Containing Benzilic Acid Unit.

- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC.

- Novel Benzimidazole based Hydrazide-hydrazone Compounds: Synthesis, Characterization and Antimicrobial Assessment | Asian Journal of Chemistry.

- Biological activities of benzimidazole deriv

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv

- Reaction pathway for the synthesis of 1H-benzimidazol-2-yl hydrazones...

Sources

- 1. researchgate.net [researchgate.net]

- 2. isca.me [isca.me]

- 3. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]

- 4. omicsonline.org [omicsonline.org]

- 5. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]

- 7. Novel Hydrazide-Hydrazones Bearing a Benzimidazole Ring: Design, Synthesis, and Evaluation of Inhibitor Properties Against CA I and CA II Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Hydrazone Formation [quimicaorganica.org]

- 10. aensiweb.com [aensiweb.com]

- 11. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

Application Note & Protocol: Investigating the Solvatochromic Behavior of 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the solvatochromic properties of 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde (MBF). Solvatochromic dyes, which exhibit changes in their spectral properties in response to solvent polarity, are invaluable tools for probing microenvironments in chemical and biological systems.[1][2] MBF, a push-pull fluorophore containing an electron-donating benzimidazole moiety and an electron-accepting furaldehyde group, is hypothesized to display significant solvatochromism. This guide details the theoretical underpinnings, step-by-step experimental protocols for spectroscopic analysis, and robust methods for data interpretation using established models like the Lippert-Mataga and Kamlet-Taft equations. The insights gained from these studies are critical for applications ranging from sensing and bioimaging to understanding drug-target interactions.[3][4]

Theoretical Background: The Phenomenon of Solvatochromism

Solvatochromism is the observable change in the absorption or emission spectrum of a chemical compound as the polarity of its solvent medium is altered.[1][5] This phenomenon arises from differential solute-solvent interactions between the ground state (S₀) and the excited state (S₁) of the probe molecule.[6] For many organic dyes, including those with a "push-pull" architecture like MBF, the excited state is significantly more polar than the ground state due to an intramolecular charge transfer (ICT) upon photoexcitation.

In such cases, an increase in solvent polarity will stabilize the more polar excited state to a greater extent than the ground state.[1][2] This differential stabilization lowers the energy gap between the S₁ and S₀ states, resulting in a bathochromic (red) shift in the emission spectrum. This is known as positive solvatochromism. Conversely, if the ground state is more polar, a hypsochromic (blue) shift is observed with increasing solvent polarity (negative solvatochromism).

To quantify these interactions, several empirical models have been developed. This guide focuses on two of the most powerful:

-

The Lippert-Mataga Equation: This model correlates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) with the solvent orientation polarizability, which is a function of the solvent's dielectric constant (ε) and refractive index (n). The equation provides a means to estimate the change in the dye's dipole moment upon excitation.[7]

-

The Kamlet-Taft Equation: This linear solvation energy relationship dissects solute-solvent interactions into three key microscopic parameters: the solvent's hydrogen bond donating ability (acidity, α), hydrogen bond accepting ability (basicity, β), and its polarity/polarizability (π*).[8][9] This multi-parameter approach offers a more nuanced understanding of the specific interactions driving the observed spectral shifts.

Experimental Section

This section outlines the necessary materials and detailed protocols for conducting a comprehensive solvatochromic study of MBF.

Materials and Reagents

-

Solute: 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde (MBF). The synthesis of similar benzimidazole derivatives often involves the condensation of o-phenylenediamine with an appropriate aldehyde.[10][11][12]

-

Solvents: A series of high-purity, spectroscopic grade solvents covering a wide range of polarities. A recommended set includes:

-

Non-polar: n-Hexane, Cyclohexane, Toluene

-

Slightly Polar: Dichloromethane (DCM), Diethyl Ether

-

Polar Aprotic: Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Polar Protic: Ethanol, Methanol, Water

-

-

Equipment:

-

UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600)[5]

-

Fluorescence Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and micropipettes

-

Protocol 1: Solution Preparation

Causality: The concentration of the dye must be low enough (~1-10 µM) to avoid aggregation and inner filter effects, which can distort spectral measurements. A fresh stock solution in a non-volatile solvent like DMSO or ACN is prepared to ensure accuracy and reproducibility.

-

Prepare a Stock Solution (1 mM): Accurately weigh a small amount of MBF and dissolve it in a minimal volume of DMSO or ACN in a volumetric flask to create a 1 mM stock solution.

-

Prepare Working Solutions (~5 µM): For each solvent to be tested, transfer the appropriate volume of the stock solution into a volumetric flask (e.g., 50 µL of 1 mM stock into a 10 mL flask).

-

Dilute to Final Volume: Carefully dilute to the mark with the target spectroscopic grade solvent. Ensure thorough mixing. The final concentration should result in an absorbance maximum between 0.1 and 0.8 a.u.

Protocol 2: Spectroscopic Measurements

Causality: Using the pure solvent as a blank corrects for any background absorbance or fluorescence from the solvent itself or the cuvette, ensuring the measured spectrum is solely from the MBF probe.[1] Exciting at the absorption maximum ensures the most efficient fluorescence emission.

-

UV-Vis Absorption Spectra:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Fill a quartz cuvette with the pure solvent to be tested and record a baseline (blank).

-

Rinse the cuvette with the corresponding MBF working solution before filling it.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 250-550 nm).

-

Identify and record the wavelength of maximum absorption (λabs).

-

-

Fluorescence Emission Spectra:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Set the excitation wavelength to the λabs determined from the UV-Vis measurement for that specific solvent.

-

Fill a quartz cuvette with the pure solvent and record a blank emission spectrum to check for impurities.

-

Record the emission spectrum of the MBF working solution over a suitable wavelength range (e.g., 400-700 nm).

-

Identify and record the wavelength of maximum emission (λem).

-

Repeat for all prepared solutions.

-

Data Analysis and Interpretation

The systematic analysis of the collected spectral data is crucial for elucidating the nature of the solute-solvent interactions.

Workflow for Solvatochromic Analysis

The following diagram outlines the comprehensive workflow from experimental measurements to theoretical correlation.

Caption: Experimental and analytical workflow for solvatochromism studies.

Data Presentation

Summarize the collected spectroscopic data and corresponding solvent polarity parameters in a table for clear comparison.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) |

| n-Hexane | 1.88 | 1.375 | Data | Data | Data |

| Toluene | 2.38 | 1.497 | Data | Data | Data |

| DCM | 8.93 | 1.424 | Data | Data | Data |

| Acetone | 20.7 | 1.359 | Data | Data | Data |

| Acetonitrile | 37.5 | 1.344 | Data | Data | Data |

| DMSO | 46.7 | 1.479 | Data | Data | Data |

| Ethanol | 24.5 | 1.361 | Data | Data | Data |

| Water | 80.1 | 1.333 | Data | Data | Data |

*Note: This table should be populated with experimentally determined values.

Correlation Analysis and Interpretation

The relationship between solvent properties and spectral shifts provides insight into the photophysics of the MBF probe.

Caption: Factors influencing the solvatochromic shift of the MBF probe.

Lippert-Mataga Analysis: A plot of the Stokes shift (in cm⁻¹) versus the solvent polarity function (Δf) should be constructed. A linear correlation suggests that the solvatochromic shift is primarily due to a change in the dipole moment upon excitation, driven by general solvent effects. The slope of this plot is directly proportional to the square of the change in dipole moment (Δµ)², allowing for its quantitative estimation. Deviations from linearity, particularly for protic solvents, often indicate specific interactions like hydrogen bonding that are not captured by this model.

Kamlet-Taft Analysis: By performing a multilinear regression of the emission maxima (in cm⁻¹) against the Kamlet-Taft parameters (α, β, and π*), the relative contribution of each type of solute-solvent interaction can be determined.

-

A significant coefficient for π * indicates a strong sensitivity to solvent polarity and polarizability.

-

A significant coefficient for α suggests that hydrogen bond donation from the solvent to the MBF probe (likely to the carbonyl oxygen or benzimidazole nitrogens) is a key factor in stabilizing one of the electronic states.

-

A significant coefficient for β points to the role of hydrogen bond acceptance by the solvent from the MBF probe.

For a push-pull system like MBF, a large, positive coefficient for π* is expected, confirming that the more polar excited state is stabilized by polar solvents, leading to a red shift.

Conclusion

The systematic study of the solvatochromic behavior of 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde provides critical insights into its photophysical properties and its potential as an environment-sensitive probe. By applying the protocols and analytical methods described herein, researchers can quantify the probe's sensitivity to solvent polarity, acidity, and basicity. This characterization is a vital first step for its application in more complex systems, such as monitoring protein-ligand binding events, imaging cellular microenvironments, or as a tool in high-throughput screening for drug discovery.[4] The self-validating nature of correlating experimental data with established theoretical models ensures the trustworthiness and scientific rigor of the findings.

References

- Benchchem. (n.d.). A Technical Guide to the Solvatochromic Behavior of Nile Blue Methacrylamide.

- CORE. (n.d.). Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applications.

- IT Solutions. (n.d.). An Investigation of Solvatochromic Behavior.

- ACS Publications. (2017, January 9). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research.

- Shimadzu. (n.d.). 01-00673-EN Evaluating Chromotropismwith a Spectrophotometer: Solvatochromism and Thermochromism.

- MDPI. (2024, January 3). Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem.

- ResearchGate. (2025, August 6). An Easy and Versatile Experiment to Demonstrate Solvent Polarity Using Solvatochromic Dyes. Request PDF.

- NIH. (n.d.). Monitoring protein interactions and dynamics with solvatochromic fluorophores. PMC.

- ResearchGate. (2019, August 8). Polycyclic Benzimidazole: Synthesis and Photophysical Properties.

- MDPI. (n.d.). Solvatochromic Probes and Their Applications in Molecular Interaction Studies—a Themed Issue to Honor Professor Dr. Christian Reichardt.

- MDPI. (2024, February 12). Solvatochromic Probes and Their Applications in Molecular Interaction Studies—a Themed Issue to Honor Professor Dr. Christia.

- ResearchGate. (n.d.). Lippert-Mataga plot where all the solvents (including alcohols) have....

- ResearchGate. (2025, August 5). The synthesis, characterization and fluorescence properties of new benzimidazole derivatives. Request PDF.

- MDPI. (2020, November 27). Prediction of Solvatochromic Polarity Parameters for Aqueous Mixed-Solvent Systems.

- Scientific & Academic Publishing. (n.d.). Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory.